BenchChemオンラインストアへようこそ!

Norfenefrine, (S)-

α2-adrenoceptor selectivity nitric oxide synthase inhibition isolated vascular preparation

(S)-Norfenefrine (CAS 1420-80-0), also designated L-(+)-norfenefrine or L-m-octopamine, is the levorotatory enantiomer of the sympathomimetic amine norfenefrine (meta-octopamine, 3,β-dihydroxyphenethylamine). It belongs to the phenylethanolamine class of direct-acting α-adrenergic receptor agonists.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1420-80-0
Cat. No. B12769349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfenefrine, (S)-
CAS1420-80-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CN)O
InChIInChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1
InChIKeyLRCXRAABFLIVAI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Norfenefrine (CAS 1420-80-0): Stereochemically Defined α1-Adrenergic Agonist for Specialized Research and Pharmacopoeial Analysis


(S)-Norfenefrine (CAS 1420-80-0), also designated L-(+)-norfenefrine or L-m-octopamine, is the levorotatory enantiomer of the sympathomimetic amine norfenefrine (meta-octopamine, 3,β-dihydroxyphenethylamine). It belongs to the phenylethanolamine class of direct-acting α-adrenergic receptor agonists [1]. The compound exists as a single stereoisomer with the (S) absolute configuration at the benzylic carbon, distinguishing it from the racemate (CAS 536-21-0) and the opposite (R)-enantiomer (CAS 138-65-6). (S)-Norfenefrine is recognized in pharmacopoeial contexts as Phenylephrine EP Impurity A, serving as a critical reference standard for chromatographic purity assessment of phenylephrine hydrochloride and phenylephrine bitartrate formulations . Its molecular formula is C₈H₁₁NO₂ with a molecular weight of 153.18 g/mol; the hydrochloride salt (CAS 4779-94-6) exhibits a melting point of 162–164 °C and is freely soluble in water [2].

Why Racemic Norfenefrine or Alternative α1-Agonists Cannot Replace (S)-Norfenefrine in Stereochemically Sensitive Applications


Substituting (S)-norfenefrine with the racemate, the (R)-enantiomer, or structurally related α1-agonists (phenylephrine, etilefrine, midodrine) introduces confounded pharmacological readouts. The two norfenefrine enantiomers exhibit divergent cardiovascular potencies: the natural D-(−) or (R)-form is more potent than the L-(+) or (S)-form in producing adrenergic responses [1]. In stereochemical structure-activity relationship (SAR) studies, the (S)-enantiomer serves as the distomer (less active stereoisomer) control, enabling quantitative eudismic ratio determination [2]. Furthermore, norfenefrine as a scaffold differs from phenylephrine by bearing a meta-hydroxyl rather than a meta-hydroxyl with a para-hydroxyl deletion, which fundamentally alters α-adrenoceptor subtype selectivity and intrinsic activity; specifically, absence of the para-hydroxyl group increases α-adrenoceptor stimulating activity while decreasing β-adrenoceptor activity [3]. Generic substitution therefore compromises both stereochemical integrity and receptor-subtype pharmacodynamic clarity in experimental designs.

(S)-Norfenefrine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Structural and Pharmacological Analogs


α2-Adrenoceptor Functional Sparing Versus Norepinephrine: Differential Potentiation by Nitric Oxide Synthase Inhibition

In isolated ovine carotid artery contraction experiments, the nitric oxide synthase inhibitor L-NAME potentiated the vasoconstrictive effect of norepinephrine (noradrenaline) exclusively in endothelium-intact preparations, whereas the effects of norfenefrine were not affected [1]. This differential response was attributed to the small intrinsic activity of norfenefrine at α2-adrenoceptors, which are the mediators of the L-NAME potentiating effect on norepinephrine. The L-NAME-induced potentiation of norepinephrine was abolished by the α2-antagonist yohimbine but not by the α1-antagonist prazosin, confirming the α2-dependence of this pathway and the α2-sparing profile of norfenefrine [1].

α2-adrenoceptor selectivity nitric oxide synthase inhibition isolated vascular preparation vasopressor pharmacology

In Vivo α1-Mediated Lipolytic Activity: Norfenefrine Matches Norepinephrine in Human Adipose Tissue

Using subcutaneous adipose tissue microdialysis in severely obese human subjects, the α1-adrenoceptor agonist norfenefrine produced a three-fold rise in interstitial glycerol concentration, while the physiological mixed α1,2-β1 agonist norepinephrine induced a four-fold rise (both p < 0.001) [1]. The norfenefrine-stimulated glycerol output was not affected by the β-adrenoceptor antagonist propranolol, confirming α1-specific mediation, and was suppressed by the α1-antagonist urapidil. Importantly, norfenefrine decreased local adipose tissue blood flow while urapidil enhanced it, demonstrating that the lipolytic effect of norfenefrine was independent of blood flow changes [1].

α1-adrenoceptor lipolysis adipose tissue microdialysis glycerol release obesity research

Vasoconstrictor Potency Ranking: Norfenefrine Versus Etilefrine on Isolated Dog Femoral Vasculature

In a direct comparative study of vasoconstrictor effects on isolated dog femoral artery and vein strips, the potency rank order was: noradrenaline ≈ norfenefrine > ST 1059 (active metabolite of midodrine) > etilefrine [1]. The α-adrenergic blocking agent phentolamine shifted the concentration-response curve of ST 1059 to the right, confirming α-receptor mediation for all tested agents. Midodrine itself (the prodrug) did not elicit any constrictory effect in this continuously perfused preparation, underscoring that norfenefrine, as a direct-acting agonist, requires no metabolic activation to produce vasoconstriction [1].

vasoconstrictor potency isolated vessel preparation α-adrenergic agonist ranking femoral artery/vein

Oral Bioavailability and Pharmacokinetic Half-Life of Norfenefrine: Quantitative Characterization Versus Sympathomimetic Class Baseline

In a pharmacokinetic study of four healthy volunteers receiving an oral aqueous solution of 4.5 mg ¹⁴C-norfenefrine, peak serum concentrations of free norfenefrine averaged 2 ng/mL at 30–60 min post-ingestion. The elimination half-life ranged from 163 to 402 min (inter-individual variability). Cumulative urinary excretion of ¹⁴C radioactivity exceeded 90% of the administered dose, with more than 50% recovered as conjugated norfenefrine metabolites [1]. Based on the area under the plasma level curve, absolute oral bioavailability was determined to be approximately 20% when compared to other sympathomimetic amines [1]. Extensive first-pass conjugation in the gut wall, rather than hepatic metabolism, was identified as the primary route of presystemic elimination [1].

oral bioavailability first-pass metabolism pharmacokinetics enteral absorption

Pulmonary Versus Systemic Pressor Selectivity: Differential Hemodynamic Profile of Norfenefrine

Invasive hemodynamic studies in six healthy male volunteers receiving intravenous norfenefrine at 1.5–4.5 μg/kg/min demonstrated that norfenefrine was more effective at rest and during orthostatic stress (90° tilt table) in raising blood pressure in the pulmonary arterial system than in the systemic arterial system [1]. This pulmonary-selective pressor profile contrasts with the balanced systemic/pulmonary vasoconstriction typically observed with norepinephrine. The authors concluded that this differential pulmonary selectivity renders norfenefrine particularly suitable for treating patients with orthostatic dysregulation due to reduced venous tone [1].

pulmonary hemodynamics orthostatic hypotension venous tone invasive hemodynamic monitoring

Neuronal Uptake, Vesicular Storage, and Co-Release with Noradrenaline: A Unique Indirect Sympathomimetic Mechanism

In rabbit pulmonary artery strips depleted of endogenous noradrenaline, ³H-norfenefrine was taken up into sympathetic nerve terminals and stored in noradrenaline storage vesicles [1]. In arteries from animals pretreated with α-methyl-p-tyrosine (which inhibits noradrenaline synthesis while preserving vesicle function), approximately 2% of stored ³H-norfenefrine was released per electrical stimulation period, and post-stimulation tension development was enhanced. In contrast, reserpine-pretreated arteries (lacking vesicular storage capacity) retained less ³H-norfenefrine and released less than 0.2% per stimulation period [1]. This provides direct evidence that norfenefrine functions as a false neurotransmitter—undergoing vesicular uptake, storage, and activity-dependent co-secretion with noradrenaline—thereby improving impaired sympathetic transmission through an indirect mechanism that complements its direct α1-agonism. This dual direct/indirect mechanism is not shared by phenylephrine or methoxamine, which lack significant neuronal uptake [1].

neuronal uptake mechanism vesicular co-storage noradrenaline co-release sympathetic neurotransmission

Optimal Research and Industrial Application Scenarios for (S)-Norfenefrine Based on Quantitative Differentiation Evidence


Stereochemical Structure-Activity Relationship (SAR) Studies of Adrenergic Receptors

(S)-Norfenefrine serves as the distomer (less active enantiomer) control in eudismic ratio determinations for phenylethanolamine-type α1-adrenergic agonists. The established finding that the natural D(−)/(R)-form is more potent than the L(+)/(S)-form in cardiovascular adrenergic responses [1] necessitates enantiopure (S)-norfenefrine to quantify stereochemical potency ratios and validate computational receptor docking models. The compound can be obtained in ≥98% enantiomeric excess via lipase-catalyzed asymmetric acylation [2].

Pharmacopoeial Impurity Profiling and Quality Control of Phenylephrine Formulations

(S)-Norfenefrine (CAS 1420-80-0) is designated as Phenylephrine EP Impurity A and is utilized as a reference standard for HPLC-UV determination of phenylephrine hydrochloride and phenylephrine bitartrate purity . The USP reference standard (norphenylephrine hydrochloride) is employed for system suitability solutions during impurity analysis by liquid chromatography coupled with UV detection, making (S)-norfenefrine indispensable for pharmaceutical QC and ANDA/DMF submissions.

Isolated Vascular Pharmacology: α1-Selective Vasoconstriction Without α2-Adrenoceptor Confounding

In isolated vessel contraction experiments where α2-adrenoceptor-mediated endothelial modulation must be excluded, norfenefrine provides clean α1-mediated responses. The direct evidence that nitric oxide synthase inhibition (L-NAME) potentiates norepinephrine-induced vasoconstriction via endothelial α2-adrenoceptors, but does not affect norfenefrine responses, establishes norfenefrine as the α2-sparing agonist of choice for vascular smooth muscle pharmacology [3].

Metabolic Research: α1-Adrenoceptor-Specific Lipolysis Studies in Adipose Tissue

For in vivo microdialysis studies of human adipose tissue lipolysis, norfenefrine enables selective α1-adrenoceptor stimulation without β-adrenoceptor cross-activation. The demonstration that norfenefrine produces a 3-fold glycerol rise unaltered by propranolol (β-blockade) while norepinephrine's 4-fold rise includes both α1 and β components confirms norfenefrine's utility in dissecting adrenergic regulation of lipid metabolism [4].

Quote Request

Request a Quote for Norfenefrine, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.